

4'-Methylacetophenone-d3 molecular weight and formula

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Compound of Interest

Compound Name: 4'-Methylacetophenone-d3

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In-Depth Technical Guide: 4'-Methylacetophenone-d3

This technical guide provides comprehensive information on **4'-Methylacetophenone-d3**, a deuterated isotopologue of 4'-Methylacetophenone. This document is intended for researchers, scientists, and professionals in drug development and related fields who utilize isotopically labeled compounds for various analytical and metabolic studies.

Core Quantitative Data

The key physical and chemical properties of **4'-Methylacetophenone-d3** and its non-deuterated counterpart are summarized in the table below for direct comparison.

Property	4'-Methylacetophenone-d3	4'-Methylacetophenone
Molecular Formula	C ₉ H ₇ D ₃ O	C ₉ H ₁₀ O [1] [2] [3] [4] [5]
Molecular Weight	137.19 g/mol	134.18 g/mol [1] [2] [4] [6] [7]
Exact Mass	137.091995176 Da	134.073164938 g/mol [4]
CAS Number	114379-92-9	122-00-9 [1] [6]
IUPAC Name	1-[4-(trideuteriomethyl)phenyl]ethanone	1-(4-methylphenyl)ethanone

Experimental Protocols

While specific experimental protocols for the synthesis and analysis of **4'-Methylacetophenone-d3** are not readily available in the public domain, the following sections outline plausible methodologies based on established chemical principles and available data for the non-deuterated analogue.

Synthesis of 4'-Methylacetophenone-d3

A feasible synthetic route to **4'-Methylacetophenone-d3** involves a Friedel-Crafts acylation reaction using a deuterated starting material.

Reaction:

Toluene-d8 reacts with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl_3), to yield **4'-Methylacetophenone-d3**. The para isomer is the major product due to the directing effect of the methyl group.

Proposed Protocol:

- **Reaction Setup:** A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet is charged with anhydrous aluminum chloride (1.1 eq) and a dry, inert solvent such as dichloromethane.
- **Addition of Reactants:** Toluene-d8 (1.0 eq) is added to the stirred suspension. The mixture is cooled to 0-5 °C in an ice bath.
- **Acylation:** Acetyl chloride (1.0 eq) is dissolved in dry dichloromethane and added dropwise to the reaction mixture via the dropping funnel over a period of 30 minutes, maintaining the temperature below 10 °C.
- **Reaction Progression:** After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Work-up:** The reaction mixture is slowly poured into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

- **Extraction:** The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with a saturated sodium bicarbonate solution and then with brine.
- **Purification:** The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel to afford pure **4'-Methylacetophenone-d₃**.

Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

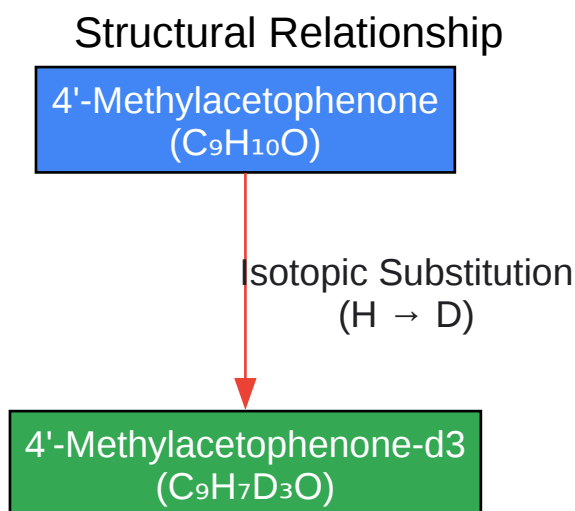
- **Sample Preparation:** Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) and transfer to an NMR tube.
- **¹H NMR Spectroscopy:** The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons and the acetyl protons. The signal for the methyl group protons at ~2.4 ppm in the non-deuterated compound will be absent.
- **²H (Deuterium) NMR Spectroscopy:** A ²H NMR spectrum will confirm the incorporation of deuterium by showing a signal corresponding to the deuterated methyl group.
- **¹³C NMR Spectroscopy:** The ¹³C NMR spectrum will show characteristic signals for the carbonyl carbon, the aromatic carbons, and the acetyl methyl carbon. The signal for the deuterated methyl carbon will appear as a multiplet due to coupling with deuterium.

Mass Spectrometry (MS):

- **Sample Introduction:** The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS).
- **Ionization:** Electron ionization (EI) is a common method for this type of compound.
- **Analysis:** The mass spectrum will show a molecular ion peak (M⁺) at m/z 137, confirming the molecular weight of the deuterated compound. The fragmentation pattern can be compared to that of the non-deuterated standard to further confirm the structure.

Logical Relationships

The following diagram illustrates the simple yet crucial relationship between 4'-Methylacetophenone and its deuterated isotopologue, **4'-Methylacetophenone-d3**.



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Caption: Isotopic relationship between the two compounds.

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